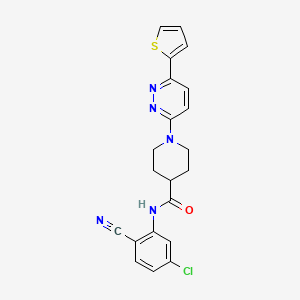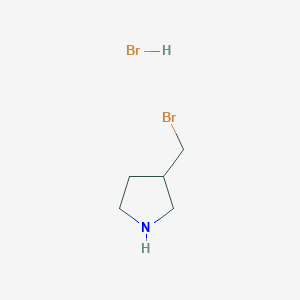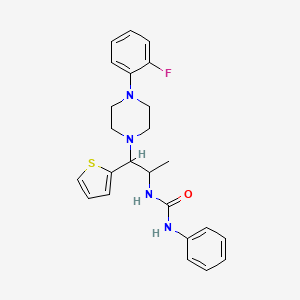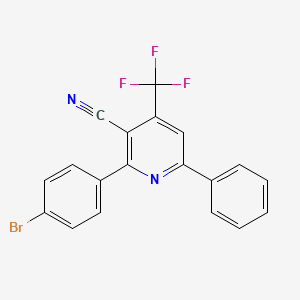
N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Analgesic and Antiparkinsonian Activities
Research indicates that derivatives of substituted pyridine, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, show promising analgesic and antiparkinsonian activities. These compounds, including variants related to N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, demonstrate effectiveness comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
2. Tuberculostatic Activity
Some pyrazine derivatives, which are structurally related to N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, have been studied for their potential tuberculostatic activity. These studies indicate that specific nitrile and thioamide derivatives exhibit significant activity against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
3. Antimicrobial Activity
Research into thio-substituted ethyl nicotinate and related compounds, which are structurally similar to the compound , shows promising results in antimicrobial activities. These compounds, through various synthetic pathways, have demonstrated effectiveness against pathogenic bacteria and fungi (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)
4. Insecticidal Activity
Pyridine derivatives, which share structural similarities with N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, have been evaluated for their insecticidal properties. One study found that these compounds exhibited significant aphidicidal activities, with some even surpassing the effectiveness of standard insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
5. Anticancer and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to the compound of interest, were synthesized and evaluated for their anticancer and DNA cleavage activities. These studies showed that certain derivatives significantly blocked the formation of blood vessels in vivo and exhibited potent DNA cleavage activities, suggesting potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
6. Antidepressant and Nootropic Agents
In related research, certain pyridine-4-carboxamides, akin to N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, were synthesized and evaluated for their antidepressant and nootropic activities. These compounds demonstrated potential as central nervous system (CNS) active agents, with particular derivatives exhibiting significant antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-16-4-3-15(13-23)18(12-16)24-21(28)14-7-9-27(10-8-14)20-6-5-17(25-26-20)19-2-1-11-29-19/h1-6,11-12,14H,7-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHNBWEBSOUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989562.png)


![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)
![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)
![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)
![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)
![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)
![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)